molecular formula C13H22N2O4 B14872831 Tert-butyl 1-(methoxy(methyl)carbamoyl)-5-azaspiro[2.3]hexane-5-carboxylate

Tert-butyl 1-(methoxy(methyl)carbamoyl)-5-azaspiro[2.3]hexane-5-carboxylate

Cat. No.: B14872831
M. Wt: 270.32 g/mol
InChI Key: WJFQKEYJGIKVKY-UHFFFAOYSA-N
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Description

Tert-butyl 1-(methoxy(methyl)carbamoyl)-5-azaspiro[23]hexane-5-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(methoxy(methyl)carbamoyl)-5-azaspiro[23]hexane-5-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure high yield and selectivity .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactor technology to achieve precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(methoxy(methyl)carbamoyl)-5-azaspiro[2.3]hexane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions, such as controlled temperatures and pH levels, to proceed efficiently. Catalysts like palladium or platinum may be used to facilitate certain reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Tert-butyl 1-(methoxy(methyl)carbamoyl)-5-azaspiro[2.3]hexane-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 1-(methoxy(methyl)carbamoyl)-5-azaspiro[2.3]hexane-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate
  • Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

Tert-butyl 1-(methoxy(methyl)carbamoyl)-5-azaspiro[2.3]hexane-5-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

tert-butyl 2-[methoxy(methyl)carbamoyl]-5-azaspiro[2.3]hexane-5-carboxylate

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-7-13(8-15)6-9(13)10(16)14(4)18-5/h9H,6-8H2,1-5H3

InChI Key

WJFQKEYJGIKVKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC2C(=O)N(C)OC

Origin of Product

United States

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